molecular formula C10H18N2O B1403384 4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one CAS No. 1402148-93-9

4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B1403384
M. Wt: 182.26 g/mol
InChI Key: DFUTZOIHRTZNHS-UHFFFAOYSA-N
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Description

“4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one” is a chemical compound that has been studied for its potential in various applications. It has been identified as a potent inhibitor of RIPK1 kinase , a protein involved in necroptosis, a form of programmed cell death . This suggests that it could have therapeutic potential in many human diseases where necroptosis plays a key role .


Synthesis Analysis

While specific synthesis methods for “4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one” were not found, a related compound was synthesized via one-pot three-component condensation . This method involved the use of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux .


Molecular Structure Analysis

The molecular structure of “4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one” can be represented by the SMILES string O=C1CC2(CN1)CCNCC2 . This indicates that the compound contains a spirocyclic structure with two nitrogen atoms and one oxygen atom .


Physical And Chemical Properties Analysis

The empirical formula of “4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one” is C10H18N2O . Its molecular weight is 182.26 . The compound is solid in form .

Scientific Research Applications

1. Anti-Ulcer Activity

  • Application Summary: A series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one were synthesized and their activity as new anti-ulcer agents was investigated in vivo .
  • Methods of Application: The compounds were synthesized via one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water .
  • Results: The compounds were found to possess anti-ulcer activity comparable with that of omeprazole . The yield of the product was 0.46 g (56%) .

2. RIPK1 Kinase Inhibitors

  • Application Summary: A virtual screening workflow led to the discovery of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (compound 8) as a hit compound. Further structural optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors .
  • Methods of Application: The compounds were synthesized via a virtual screening workflow .
  • Results: Among the synthesized compounds, compound 41 exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM .

3. Anticancer Activity

  • Application Summary: New 1-thia-azaspiro[4.5]decane derivatives, their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds were synthesized .
  • Methods of Application: The compounds were synthesized by glycosylation reactions using acetylated glycosyl bromides .
  • Results: The synthesized compounds showed anticancer activity .

4. Necroptosis Inhibitors

  • Application Summary: Necroptosis, a key form of programmed lytic cell death, has gained recognition as an important driver in various inflammatory diseases. Inhibition of kinase activity of receptor interaction protein kinase 1 (RIPK1), which block the activation of the necroptosis pathway has shown therapeutic potential in many human diseases .
  • Methods of Application: A virtual screening workflow was performed and led to the discovery of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (compound 8) as a hit compound. Further structural optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors .
  • Results: Among them, compound 41 exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM. Meanwhile, compound 41 showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .

5. Synthesis of Diazaspiro Decane Scaffolds

  • Application Summary: Unactivated yne-en-ynes reacted with a range of substituted aryl halides in the presence of Pd (OAc)2–PPh3 to afford diazaspiro[4.5]decane with exocyclic double bonds .
  • Methods of Application: Three carbon–carbon bonds are formed in this domino reaction, which involves highly regioselective C–C coupling and spiro scaffold steps .
  • Results: The synthesis of diazaspiro decane scaffolds with exocyclic double bonds was successful .

6. Unknown Application

  • Methods of Application: Unknown .
  • Results: Unknown .

4. Necroptosis Inhibitors

  • Application Summary: Necroptosis, a key form of programmed lytic cell death, has gained recognition as an important driver in various inflammatory diseases. Inhibition of kinase activity of receptor interaction protein kinase 1 (RIPK1), which block the activation of the necroptosis pathway has shown therapeutic potential in many human diseases .
  • Methods of Application: A virtual screening workflow was performed and led to the discovery of 8-benzoyl-3-benzyl-1,3,8-triazaspiro [4.5]decane-2,4-dione (compound 8) as a hit compound. Further structural optimization identified a series of 2,8-diazaspiro [4.5]decan-1-one derivatives as potent RIPK1 inhibitors .
  • Results: Among them, compound 41 exhibited prominent inhibitory activity against RIPK1 with an IC 50 value of 92 nM. Meanwhile, compound 41 showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .

5. Synthesis of Diazaspiro Decane Scaffolds

  • Application Summary: Unactivated yne-en-ynes reacted with a range of substituted aryl halides in the presence of Pd (OAc) 2 –PPh 3 to afford diazaspiro [4.5]decane with exocyclic double bonds .
  • Methods of Application: Three carbon–carbon bonds are formed in this domino reaction, which involves highly regioselective C–C coupling and spiro scaffold steps .
  • Results: The synthesis of diazaspiro decane scaffolds with exocyclic double bonds was successful .

6. Unknown Application

  • Methods of Application: Unknown .
  • Results: Unknown .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 . This suggests that the compound may be harmful if swallowed.

Future Directions

The discovery of “4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one” as a potent RIPK1 inhibitor suggests potential future directions in the development of therapeutics for diseases involving necroptosis . Further structural optimization could lead to the development of more potent and selective inhibitors .

properties

IUPAC Name

4,4-dimethyl-2,8-diazaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-9(2)8(13)12-7-10(9)3-5-11-6-4-10/h11H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUTZOIHRTZNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCC12CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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